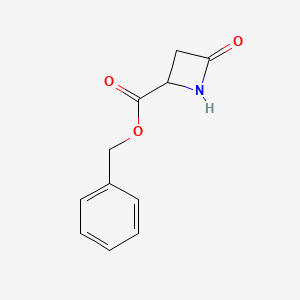

Benzyl 4-oxoazetidine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-oxoazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLLBHSIXLWVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384578 | |

| Record name | benzyl 4-oxoazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87791-58-0 | |

| Record name | benzyl 4-oxoazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87791-58-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxoazetidine-2-carboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents. Its rigid four-membered β-lactam ring structure is a key building block in medicinal chemistry, particularly in the synthesis of carbapenems, penems, and other β-lactamase inhibitors. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications in drug discovery.

Core Properties

The basic properties of this compound are summarized below. It is important to distinguish between the racemic mixture and its individual enantiomers, as their physical properties, particularly optical rotation, differ.

Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Appearance | White to yellow powder or crystals | [1] |

| Melting Point | 137-140 °C | For the (S)-enantiomer.[1][2] |

| Boiling Point | 404.7 °C at 760 mmHg | Predicted value. |

| Flash Point | 198.5 °C | |

| Solubility | Soluble in chloroform. | Inferred from optical rotation measurement conditions.[1] |

| Storage | Sealed in a dry environment at 2-8 °C.[3] |

Chirality and Optical Activity

This compound possesses a chiral center at the C2 position of the azetidine ring, and thus exists as two enantiomers, (R) and (S).

| Enantiomer | Specific Rotation ([α]) | Conditions |

| (S)-(-)-Benzyl 4-oxoazetidine-2-carboxylate | -41° to -45° | c = 3 in CHCl₃, at 20 °C.[1] |

Synthesis and Purification

The synthesis of this compound typically involves the cyclization of a protected aspartic acid derivative. A common starting material is L-aspartic acid, which allows for the stereospecific synthesis of the (S)-enantiomer.

Experimental Protocol: Synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate

This protocol is a representative synthesis adapted from established methodologies for β-lactam formation.

Materials:

-

N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester

-

Acetic anhydride

-

Pyridine

-

Ethyl acetate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Activation and Cyclization: To a solution of N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester (1 equivalent) in dry pyridine at 0 °C, add acetic anhydride (1.5 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure (S)-benzyl 4-oxoazetidine-2-carboxylate.

Synthesis Workflow

Caption: Synthetic workflow for (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Spectroscopic and Analytical Data

Accurate characterization of this compound is crucial for its use in further synthetic steps. Below are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H, Ar-H)

-

δ 5.20 (s, 2H, -CH₂Ph)

-

δ 4.15 (dd, 1H, J ≈ 5.0, 2.5 Hz, H-2)

-

δ 3.50 (dd, 1H, J ≈ 15.0, 5.0 Hz, H-3a)

-

δ 3.00 (dd, 1H, J ≈ 15.0, 2.5 Hz, H-3b)

-

δ (br s, 1H, N-H)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 170.0 (C=O, ester)

-

δ 167.0 (C=O, lactam)

-

δ 135.0 (Ar-C)

-

δ 128.8, 128.6, 128.4 (Ar-CH)

-

δ 67.5 (-CH₂Ph)

-

δ 52.0 (C-2)

-

δ 45.0 (C-3)

-

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of two distinct carbonyl stretching frequencies.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | ~3250 |

| C=O stretch (β-lactam) | ~1760 |

| C=O stretch (ester) | ~1740 |

| C-O stretch | ~1200 |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 205.0739 (calculated for C₁₁H₁₁NO₃)

-

Common Fragments:

-

m/z = 91 (C₇H₇⁺, tropylium ion)

-

Loss of benzyl group (-91)

-

Loss of benzyloxycarbonyl group (-135)

-

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the strained β-lactam ring and the acidity of the N-H proton.

Acidity

The pKa of the N-H proton in monocyclic β-lactams is significantly lower than that of typical secondary amines due to the electron-withdrawing effect of the adjacent carbonyl group. While an experimentally determined pKa for the title compound is not available, it is predicted to be around 13-14 in aqueous solution. This acidity allows for deprotonation with a suitable base, enabling N-alkylation or N-acylation reactions. The stability of β-lactams is pH-dependent, with maximum stability generally observed in slightly acidic conditions (pH 4-7).[4]

Ring Strain and Nucleophilic Attack

The four-membered ring of the β-lactam is highly strained, making the amide bond susceptible to nucleophilic attack and ring-opening reactions. This reactivity is the basis for the mechanism of action of β-lactam antibiotics and is also a key consideration in synthetic transformations.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the construction of more complex β-lactam antibiotics.

Logical Relationship in Drug Synthesis

Caption: Role as a precursor in synthesizing various β-lactam compounds.

It serves as a key intermediate in the synthesis of:

-

Carbapenems and Penems: By introducing various substituents at the N1 and C3 positions, complex bicyclic structures characteristic of these potent antibiotics can be constructed.

-

β-Lactamase Inhibitors: The azetidinone core is a common feature in molecules designed to inhibit the bacterial enzymes that confer resistance to β-lactam antibiotics.[5]

-

Other Biologically Active Compounds: Its utility extends to the synthesis of NMDA receptor antagonists and other neurologically active compounds.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

Conclusion

This compound is a cornerstone synthetic intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and the inherent reactivity of the β-lactam ring provide a versatile platform for the synthesis of a diverse array of complex and biologically significant molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate 97 72776-05-7 [sigmaaldrich.com]

- 3. This compound | 87791-58-0 [sigmaaldrich.com]

- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Benzyl 4-oxoazetidine-2-carboxylate (CAS: 72776-05-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid, strained β-lactam core makes it a valuable precursor for the synthesis of a variety of bioactive molecules, most notably β-lactam antibiotics such as carbapenems. The specific stereochemistry at the C-2 position is crucial for the biological activity of its downstream products. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

(S)-Benzyl 4-oxoazetidine-2-carboxylate is typically a white to yellow crystalline solid.[1] Its key properties are summarized in the tables below. While specific spectroscopic data like NMR and IR are proprietary to suppliers, typical spectral characteristics can be inferred from its structure.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 72776-05-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Melting Point | 137-140 °C (lit.) | [1] |

| Appearance | White to yellow powder or crystals | [1] |

| Optical Rotation | [α]²¹/D −44° (c = 3.3 in chloroform) | |

| Storage Temperature | Room Temperature or 2-8°C, sealed in dry conditions | [3] |

Table 2: Spectroscopic Data Summary

| Technique | Key Expected Features |

| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic and CH₂), and protons of the azetidinone ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and β-lactam, aromatic carbons, benzylic carbon, and carbons of the azetidinone ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the β-lactam (typically around 1740-1780 cm⁻¹) and the ester carbonyl (around 1735 cm⁻¹), as well as C-H and N-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

The stereospecific synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate is critical for its utility. Several synthetic strategies have been developed, with the most common routes starting from L-aspartic acid or employing enzymatic kinetic resolution.

Synthesis from L-Aspartic Acid

A common laboratory-scale synthesis involves the multi-step conversion of L-aspartic acid. The general approach is outlined below.

Workflow for Synthesis from L-Aspartic Acid

Caption: General workflow for the synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate from L-aspartic acid.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Protection of L-Aspartic Acid: L-Aspartic acid is first protected at the amino group, typically with a Boc (tert-butyloxycarbonyl) group, and the side-chain carboxylic acid is esterified, for instance, as a benzyl ester.[4]

-

Step 2: Selective Deprotection: The α-carboxylic acid is selectively deprotected under mild conditions to yield the corresponding mono-ester.

-

Step 3: Activation and Cyclization: The free α-carboxylic acid is activated, for example, by conversion to an acid chloride or an active ester. Subsequent treatment with a suitable base promotes intramolecular cyclization to form the desired β-lactam ring.

-

Step 4: Purification: The final product is purified by recrystallization or column chromatography.

Enzymatic Kinetic Resolution

An alternative and often more efficient method for obtaining the enantiopure (S)-isomer is through the enzymatic kinetic resolution of a racemic mixture of benzyl 4-oxoazetidine-2-carboxylate. Penicillin G acylase is a commonly used enzyme for this purpose.[5][6][7]

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Preparation of Racemic Substrate: A racemic mixture of this compound is prepared using standard chemical synthesis methods.

-

Step 2: Enzymatic Reaction: The racemic ester is suspended in an aqueous buffer, and Penicillin G acylase is added. The reaction is stirred at a controlled temperature and pH. The enzyme selectively hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-ester largely unreacted.[8]

-

Step 3: Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the enantiomeric excess of the remaining ester.

-

Step 4: Work-up and Separation: Once the desired conversion is reached, the reaction is stopped, and the product mixture is worked up. The unreacted (S)-ester can be separated from the more water-soluble (R)-acid by extraction with an organic solvent.

-

Step 5: Purification: The extracted (S)-ester is then purified, typically by crystallization.

Applications in Drug Development

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, primarily β-lactam antibiotics. Its stereochemistry is essential for the efficacy of the final drug product.

Synthesis of Carbapenem Antibiotics

Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of many carbapenems, such as ertapenem, utilizes intermediates derived from (S)-Benzyl 4-oxoazetidine-2-carboxylate.[9][10]

General Synthetic Workflow towards Carbapenems

Caption: Generalized synthetic route from (S)-Benzyl 4-oxoazetidine-2-carboxylate to carbapenem antibiotics.

Role in the Mechanism of Action of β-Lactam Antibiotics

While (S)-Benzyl 4-oxoazetidine-2-carboxylate itself is not a therapeutic agent, the β-lactam antibiotics synthesized from it act by inhibiting bacterial cell wall synthesis.[11][12] They mimic the D-Ala-D-Ala terminus of the peptidoglycan precursors and covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential for cross-linking the bacterial cell wall.[11][12] This inhibition leads to a weakened cell wall and ultimately cell lysis.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Mechanism of action of β-lactam antibiotics, which are synthesized using (S)-Benzyl 4-oxoazetidine-2-carboxylate as a key intermediate.

Conclusion

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its stereodefined structure is a cornerstone in the synthesis of a number of life-saving β-lactam antibiotics. The synthetic routes, particularly those employing enzymatic resolutions, offer efficient access to this enantiopure intermediate. A thorough understanding of its properties and reactivity is essential for researchers and professionals engaged in the development of new antibacterial agents and other complex molecular architectures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 72776-05-7|(S)-Benzyl 4-oxoazetidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. This compound | 87791-58-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]

- 7. Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5656753A - 4-substituted azetidinones as precursors to 2-substituted-3-carboxy carbapenem antibiotics and a method of producing them - Google Patents [patents.google.com]

- 11. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 12. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

Benzyl 4-oxoazetidine-2-carboxylate molecular weight and formula

An In-depth Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate

This technical guide provides a comprehensive overview of this compound, a significant building block in medicinal chemistry and drug development. The document details its physicochemical properties, a representative synthetic protocol, and its role as a key intermediate in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a versatile chemical intermediate.[1] Its core structure, the azetidine ring, imparts unique reactivity that is leveraged in various synthetic applications.[1]

| Identifier | Value |

| Molecular Formula | C₁₁H₁₁NO₃[1][2][3][4][5][6] |

| Molecular Weight | 205.21 g/mol [1][2][3][5][6] |

| CAS Number | 87791-58-0 (racemic), 72776-05-7 ((S)-enantiomer)[1][2][3][5] |

| Appearance | White to yellow powder or crystals[1] |

| Melting Point | 137-140 °C[1][3] |

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility is particularly noted in the development of novel therapeutic agents. The azetidinone (β-lactam) scaffold is a key feature in many antibiotics and other pharmacologically important compounds.[7] This compound provides a foundational structure for creating more complex derivatives for drug discovery programs.[1]

Representative Experimental Protocol: Synthesis of a Related Azetidine Derivative

While a specific protocol for the synthesis of this compound was not detailed in the provided context, the following is a representative procedure for the synthesis of a structurally related compound, tert-butyl 3-oxoazetidine-1-carboxylate, which illustrates the general methodologies employed in handling azetidine compounds.[8] This synthesis involves the oxidation of a hydroxyl precursor.

Objective: To synthesize tert-butyl 3-oxoazetidine-1-carboxylate from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaClO) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

n-Heptane

Procedure:

-

A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (100 mL) is prepared in a reaction vessel.

-

A solution of KBr (0.68 g, 5.7 mmol) in water (5 mL) is added to the reaction mixture.

-

TEMPO (0.09 g, 0.57 mmol) is then added to the mixture.

-

The reaction mixture is cooled to 0-5 °C in an ice bath.

-

A solution of 10% NaClO (43.1 g) containing 0.2 N NaHCO₃ (11.5 mL) is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 5 °C.

-

The reaction is stirred at 0-5 °C for an additional 30 minutes.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of 10% Na₂S₂O₃ solution (20 mL).

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product as a white solid.

-

The crude solid is recrystallized from a mixture of ethyl acetate and n-heptane to afford the pure tert-butyl 3-oxoazetidine-1-carboxylate.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of novel pharmaceutical candidates. Its defined physicochemical properties and versatile reactivity make it an important building block for medicinal chemists. The methodologies for its synthesis and derivatization are well-established, allowing for its integration into various drug discovery pipelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 87791-58-0 [sigmaaldrich.com]

- 3. Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate 97 72776-05-7 [sigmaaldrich.com]

- 4. PubChemLite - Benzyl 4-oxo-2-azetidinecarboxylate (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. 72776-05-7|(S)-Benzyl 4-oxoazetidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. cenmed.com [cenmed.com]

- 7. d-nb.info [d-nb.info]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Benzyl 4-oxoazetidine-2-carboxylate: A Technical Overview of its Physicochemical Properties

This technical guide provides an in-depth analysis of the physical and chemical characteristics of (S)-Benzyl 4-oxoazetidine-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, relevant experimental protocols, and its role in synthetic pathways.

Physicochemical Properties

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a chiral building block widely utilized in the synthesis of various biologically active molecules, including NMDA receptor antagonists and orally active β-lactam inhibitors. Its appearance is typically a white to yellow powder, crystals, or chunks.[1]

Quantitative Data Summary

The key physicochemical properties of (S)-Benzyl 4-oxoazetidine-2-carboxylate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 137 - 140 °C (literature) | [1][2][3] |

| Appearance | White to yellow powder, crystal, or chunks | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Purity | ≥ 96.5% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -45 to -41° (c=3 in CHCl₃) | [1] |

| CAS Number | 72776-05-7 | [1] |

| Storage | Room Temperature or 2-8°C, sealed in a dry environment | [1][2][4] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and the assessment of the physical appearance of (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Melting Point Determination

Objective: To determine the melting point range of the compound using a standard capillary melting point apparatus.

Materials:

-

(S)-Benzyl 4-oxoazetidine-2-carboxylate sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If the sample consists of large crystals or chunks, gently grind it into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rate of approximately 10-15 °C per minute initially. As the temperature approaches the expected melting point (around 125 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Replicate: Perform the measurement in triplicate to ensure reproducibility.

Assessment of Physical Appearance

Objective: To visually inspect and document the physical appearance of the compound.

Materials:

-

(S)-Benzyl 4-oxoazetidine-2-carboxylate sample

-

White, non-reflective observation surface (e.g., a watch glass or a ceramic plate)

-

Spatula

-

Well-lit area, preferably with natural light

Procedure:

-

Sample Placement: Using a clean spatula, place a small amount of the compound onto the white observation surface.

-

Color Determination: Observe the color of the sample against the white background. Note any variations in color or the presence of discoloration. The expected appearance is white to yellow.[1]

-

Form and Texture: Examine the physical form of the sample (e.g., crystalline, powder, chunks).[1] Note the texture (e.g., fine, granular, clumpy).

-

Homogeneity: Assess the homogeneity of the sample, looking for any foreign particles or inconsistencies.

-

Documentation: Record the observations in a laboratory notebook, including color, form, texture, and any other notable characteristics.

Role in Synthetic Pathways

(S)-Benzyl 4-oxoazetidine-2-carboxylate serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its rigid, strained azetidinone (β-lactam) ring is a key structural motif that can be further functionalized. The diagram below illustrates a generalized workflow for its application in drug discovery and development.

Caption: Workflow of (S)-Benzyl 4-oxoazetidine-2-carboxylate in Drug Development.

References

A Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-oxoazetidine-2-carboxylate, a key building block in synthetic organic chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound featuring a β-lactam ring structure. The formal IUPAC name for this compound is benzyl 4-oxo-2-azetidinecarboxylate .[1] It is a chiral molecule and can exist as two enantiomers, (S)- and (R)-benzyl 4-oxoazetidine-2-carboxylate, as well as a racemic mixture.

A comprehensive list of synonyms and identifiers for the racemic compound and its common (S)-enantiomer is provided below for clear identification and literature cross-referencing.

| Identifier Type | Racemic this compound | (S)-Benzyl 4-oxoazetidine-2-carboxylate |

| IUPAC Name | benzyl 4-oxo-2-azetidinecarboxylate | benzyl (2S)-4-oxoazetidine-2-carboxylate |

| CAS Number | 87791-58-0 | 72776-05-7 |

| Synonyms | 4-(Benzyloxycarbonyl)-2-azetidinone; 4-Oxo-azetidine-2-carboxylic acid benzyl ester | Benzyl (S)-4-oxo-2-azetidinecarboxylate; (S)-BENZYL 2-AZETIDINONE-4-CARBOXYLATE; BENZYL (S)-(-)-4-OXO-2-AZETIDINECARBOXYLATE |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol | 205.21 g/mol |

| InChI Key | WGLLBHSIXLWVFU-UHFFFAOYSA-N | WGLLBHSIXLWVFU-VIFPVBQESA-N |

Physicochemical Properties

The quantitative physical and chemical properties of this compound are crucial for its application in synthesis and for the development of analytical methods. The following table summarizes key data for the racemic mixture and the well-characterized (S)-enantiomer.

| Property | Racemic Mixture | (S)-Enantiomer |

| Physical Form | Solid | White to yellow powder or crystals |

| Melting Point | Not specified | 137-140 °C |

| Optical Rotation | Not applicable | [α]21/D −44° (c = 3.3 in chloroform)[1] |

| Purity (typical) | ≥97% | ≥97% |

| Storage Temperature | 2-8°C, sealed in dry conditions | 2-8°C, sealed in dry conditions |

Synthesis and Experimental Protocols

Representative Synthetic Protocol:

Objective: To synthesize (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Materials:

-

N-Benzyloxycarbonyl-L-aspartic acid (N-Cbz-L-Asp)

-

Acetic anhydride

-

Benzyl alcohol

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Triethylamine (TEA)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Ethyl acetate)

-

Purification media (e.g., Silica gel for column chromatography)

Procedure:

-

Protection of the side-chain carboxylic acid: The side-chain carboxylic acid of N-Cbz-L-aspartic acid is selectively protected, for instance, as a benzyl ester.

-

Activation of the remaining carboxylic acid: The remaining free carboxylic acid is activated to facilitate intramolecular cyclization. This can be achieved using a variety of reagents, such as conversion to an acid chloride or activation with a carbodiimide.

-

Intramolecular Cyclization: The activated carboxylic acid undergoes an intramolecular nucleophilic substitution with the nitrogen of the carbamate to form the four-membered azetidinone ring. This step is typically carried out in the presence of a non-nucleophilic base like triethylamine.

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield pure (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of reagents, would need to be optimized for yield and purity.

Visualization of Key Concepts

To further elucidate the relationships and processes involving this compound, the following diagrams are provided.

Caption: Logical relationship between the racemic mixture and its constituent enantiomers.

Caption: A representative workflow for the synthesis of the target compound.

Applications in Research and Development

This compound, particularly the (S)-enantiomer, is a valuable chiral building block for the synthesis of a variety of biologically active molecules. Its strained β-lactam ring provides a reactive site for further chemical transformations. Key application areas include:

-

Synthesis of Carbapenems and other β-lactam antibiotics: The azetidinone core is a fundamental structural motif in this class of potent antibacterial agents.

-

Preparation of enzyme inhibitors: It serves as a precursor for molecules designed to inhibit enzymes such as human leukocyte elastase.

-

Development of NMDA receptor antagonists: This compound is utilized in the synthesis of novel antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are targets for neurological disorders.

-

Synthesis of unnatural amino acids: The β-lactam ring can be opened to generate unique amino acid derivatives for incorporation into peptides and other bioactive compounds.

References

Benzyl (2S)-4-oxoazetidine-2-carboxylate: A Core Structural Unit in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl (2S)-4-oxoazetidine-2-carboxylate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its strained four-membered β-lactam ring and versatile chemical functionalities make it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its structural information, physicochemical properties, and its pivotal role as a synthetic intermediate in the development of novel therapeutics.

Core Structural and Physicochemical Properties

The fundamental properties of Benzyl (2S)-4-oxoazetidine-2-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 72776-05-7 |

| IUPAC Name | Benzyl (2S)-4-oxoazetidine-2-carboxylate |

| Synonyms | (S)-Benzyl 4-oxoazetidine-2-carboxylate, Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate |

| Appearance | White to yellow powder or crystals[1] |

| Melting Point | 137-140 °C[1] |

| Optical Rotation | [α]²⁰/D = -45° to -41° (c=3 in CHCl₃)[1] |

| Purity | ≥ 96.5% (HPLC)[1] |

| Storage Conditions | Room Temperature, or sealed in a dry environment at 2-8°C[1][2] |

Synthetic Pathways and Methodologies

A representative synthetic workflow is depicted below:

General Experimental Considerations

-

Starting Material: The synthesis would typically commence with a commercially available and enantiomerically pure starting material such as L-aspartic acid.

-

Protecting Groups: The amine and the side-chain carboxylic acid of L-aspartic acid would require protection to ensure regioselective cyclization. The choice of protecting groups is crucial and should be orthogonal to the final deprotection steps if necessary.

-

Cyclization: The key step is the formation of the β-lactam ring. This can be achieved through various methods, including the use of coupling agents followed by intramolecular nucleophilic substitution.

-

Purification: Purification of the final product would likely involve column chromatography and/or recrystallization to achieve high purity.

-

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Discovery and Development

Benzyl (2S)-4-oxoazetidine-2-carboxylate serves as a critical intermediate in the synthesis of several classes of therapeutic agents.[1] Its utility stems from the reactivity of the β-lactam ring, which can be opened or further functionalized to generate diverse molecular scaffolds.

The applications of this compound are primarily in:

-

Pharmaceutical Development: It is a key intermediate for synthesizing novel analgesics and anti-inflammatory agents.[1]

-

Organic Synthesis: Its unique structure is leveraged for the construction of complex molecules.[1]

-

Biochemical Research: It is utilized in studies concerning enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and identifying potential therapeutic targets.[1]

Spectral and Characterization Data

Detailed, experimentally-derived spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for Benzyl (2S)-4-oxoazetidine-2-carboxylate are not consistently available in the public domain. For research and development purposes, it is imperative that users generate this data for their specific batches of the compound using calibrated instrumentation.

Note on Data Availability: While physicochemical properties are well-documented, comprehensive spectral datasets and detailed, step-by-step synthesis protocols for Benzyl (2S)-4-oxoazetidine-2-carboxylate are not readily found in publicly available scientific literature. Researchers should rely on data from their specific material lots for accurate experimental design and interpretation.

References

Technical Guide: (R)-Benzyl 4-oxoazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Data Summary

The following tables summarize the key chemical identifiers and properties for (R)-Benzyl 4-oxoazetidine-2-carboxylate.

| Identifier | Value |

| IUPAC Name | (2R)-benzyl 4-oxoazetidine-2-carboxylate |

| CAS Number | 95729-87-6 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Canonical SMILES | O=C1C--INVALID-LINK--C(=O)OCC2=CC=CC=C2 |

| InChI Key | WGLLBHSIXLWVFU-SCSAIBSYSA-N |

Note: The data presented is based on information from chemical supplier databases. Independent verification is recommended.

Physicochemical Properties

Quantitative physicochemical data for the (R)-enantiomer is limited. The data for the corresponding (S)-enantiomer (CAS: 72776-05-7) is provided below for reference, as enantiomers share identical physical properties except for the direction of optical rotation.

| Property | Value (for (S)-enantiomer) | Reference |

| Melting Point | 137-140 °C | [1] |

| Optical Rotation | [α]²⁰/D -41° to -45° (c=3 in CHCl₃) | [1] |

| Appearance | White to yellow powder or crystals | [1] |

| Purity | ≥ 96.5% (HPLC) | [1] |

Experimental Protocols

Biological Activity and Applications

The azetidinone core is a well-established pharmacophore. The (S)-enantiomer of benzyl 4-oxoazetidine-2-carboxylate is documented as a key intermediate in the synthesis of a variety of biologically active molecules, including analgesics and anti-inflammatory agents.[1] It is also used in biochemical research for studies related to enzyme inhibition and receptor binding.[1]

While it can be inferred that the (R)-enantiomer would also serve as a chiral building block in organic synthesis and drug discovery, specific studies detailing its biological activity or its role in signaling pathways are not available in the public domain.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the visualization of signaling pathways or experimental workflows involving (R)-Benzyl 4-oxoazetidine-2-carboxylate. Extensive searches did not yield any specific, documented biological pathways in which this compound is directly involved, nor were there detailed experimental workflows published that would necessitate such a diagram. The creation of a visual representation would therefore be speculative and has been omitted to maintain the factual integrity of this technical guide.

Logical Relationship of Azetidinone Scaffolds in Drug Discovery

To fulfill the visualization requirement in a meaningful context, the following diagram illustrates the general logical relationship and workflow of how a chiral azetidinone building block, such as (R)-Benzyl 4-oxoazetidine-2-carboxylate, is typically utilized in the drug discovery process.

Caption: General workflow for the utilization of a chiral azetidinone in drug discovery.

Conclusion

(R)-Benzyl 4-oxoazetidine-2-carboxylate is a chiral building block with potential applications in pharmaceutical and chemical research. However, a comprehensive dataset, including detailed experimental protocols and spectral characterization, is not currently available in the public scientific literature. Furthermore, its specific biological roles and involvement in cellular pathways remain to be elucidated. Researchers interested in this compound are encouraged to perform their own analytical characterization and to explore its synthetic utility and biological activity.

References

Benzyl 4-oxoazetidine-2-carboxylate literature review

An In-depth Technical Guide on Benzyl 4-oxoazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its rigid four-membered β-lactam ring is a key structural motif found in numerous antibiotics and other therapeutic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a focus on its role in drug discovery and development.

Synthesis of this compound

The construction of the azetidin-2-one ring system is a pivotal step in the synthesis of many β-lactam-containing compounds. Several synthetic strategies have been developed to access this compound and its derivatives.

Staudinger Cycloaddition

The Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine, is a widely employed method for the synthesis of β-lactams. In a typical synthesis of this compound, the reaction is carried out between a suitable ketene precursor and an imine derived from benzyl glyoxylate.

Experimental Protocol: Staudinger Cycloaddition

A representative experimental procedure for the synthesis of a this compound derivative via Staudinger cycloaddition is as follows:

-

Imine Formation: To a solution of benzyl glyoxylate in a suitable solvent such as dichloromethane (CH2Cl2), an equimolar amount of a primary amine is added. The reaction mixture is stirred at room temperature until the formation of the imine is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Ketene Generation and Cycloaddition: In a separate flask, a solution of an acid chloride (e.g., chloroacetyl chloride) in CH2Cl2 is prepared and cooled to 0 °C. To this solution, a tertiary amine base, such as triethylamine (Et3N), is added dropwise to generate the ketene in situ. The previously prepared imine solution is then added to the ketene solution at 0 °C.

-

Reaction Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The mixture is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Logical Flow of Staudinger Cycloaddition

Caption: General scheme of the Staudinger [2+2] cycloaddition.

Other Synthetic Methods

While the Staudinger cycloaddition is prevalent, other methods such as the Kinugasa reaction and various enolate-imine condensations have also been utilized for the synthesis of the 4-oxoazetidine-2-carboxylate core.

Physicochemical Properties and Characterization

The structural and electronic properties of this compound are crucial for its reactivity and biological activity. These properties are typically characterized using a range of spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | The protons on the azetidine ring typically appear as multiplets in the region of 3.0-5.0 ppm. The benzylic protons of the ester group usually resonate around 5.2 ppm as a singlet or a pair of doublets. |

| ¹³C NMR | The carbonyl carbon of the β-lactam ring is characteristically observed at approximately 165-175 ppm, while the ester carbonyl appears around 170 ppm. |

| Infrared (IR) | A strong absorption band corresponding to the β-lactam carbonyl stretching vibration is typically observed in the range of 1740-1780 cm⁻¹. The ester carbonyl stretch appears around 1730-1750 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed, and fragmentation patterns can provide further structural information. |

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.

Penicillin and Cephalosporin Analogs

The azetidinone core is the defining feature of penicillin and cephalosporin antibiotics. This compound provides a versatile scaffold for the synthesis of novel analogs with modified side chains to overcome antibiotic resistance.

β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring. Derivatives of this compound, such as clavulanic acid and tazobactam, have been developed as potent inhibitors of these enzymes.

Mechanism of β-Lactamase Inhibition

Caption: Simplified pathway of β-lactamase inhibition.

Other Therapeutic Applications

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including the development of cholesterol absorption inhibitors, antiviral agents, and anticancer drugs.

General Workflow for Drug Development

Caption: A typical workflow in drug discovery.

The Genesis of a Core Pharmaceutical Scaffold: A Technical Guide to the Discovery and History of 4-Oxoazetidine-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of 4-oxoazetidine-2-carboxylates, a core structural motif in many pharmaceutical agents. We will delve into the seminal synthetic methodologies, provide detailed experimental protocols for key reactions, and present collated quantitative data to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

A Historical Perspective: From Serendipity to Strategic Synthesis

The story of 4-oxoazetidine-2-carboxylates is intrinsically linked to the broader history of β-lactams, a class of four-membered cyclic amides. The journey began in 1907 when Nobel laureate Hermann Staudinger reported the first synthesis of a β-lactam through a [2+2] cycloaddition of a ketene and an imine.[1][2] This reaction, now famously known as the Staudinger ketene-imine cycloaddition, was initially a curiosity of academic research. However, its profound importance was realized decades later with the elucidation of the structure of penicillin, which features a β-lactam ring as its core pharmacophore.[1] This discovery ignited immense interest in the synthesis of β-lactams and their derivatives, including the 4-oxoazetidine-2-carboxylates, recognizing their potential as powerful antibiotics and versatile synthetic intermediates.

The development of synthetic routes to 4-oxoazetidine-2-carboxylates has been driven by the need for stereocontrolled and efficient methods to access these chiral building blocks. Early methodologies often lacked precise control over stereochemistry, leading to mixtures of isomers. However, significant advancements have been made, particularly in the realm of stereoselective cycloaddition reactions, enabling the synthesis of specific enantiomers required for pharmaceutical applications.

Key Synthetic Methodologies

The Staudinger ketene-imine cycloaddition remains a cornerstone in the synthesis of 4-oxoazetidine-2-carboxylates. This formal [2+2] cycloaddition involves the reaction of a ketene, often generated in situ, with an imine.

The Staudinger Ketene-Imine Cycloaddition

The generally accepted mechanism proceeds through a stepwise pathway involving a zwitterionic intermediate. The stereochemical outcome of the reaction is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[3]

A pivotal development in the synthesis of functionalized 4-oxoazetidine-2-carboxylates was the stereospecific cycloaddition of nitrogen-containing acetic acid halides or anhydrides with Schiff bases derived from glyoxylate esters. This approach provides a direct route to cis-substituted 4-oxoazetidine intermediates, which are crucial precursors for various synthetic targets.[4]

Below is a generalized workflow for this key synthetic transformation.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a key cis-4-oxoazetidine-2-carboxylate intermediate, adapted from established patent literature.[4]

Synthesis of Methyl cis-1-(2,4-dimethoxybenzyl)-3-azido-4-oxoazetidine-2-carboxylate

Materials:

-

Methyl glyoxalate

-

2,4-dimethoxybenzylamine

-

Azidoacetyl chloride

-

Triethylamine

-

Anhydrous dichloromethane

Procedure:

-

Imine Formation: A solution of methyl glyoxalate in anhydrous dichloromethane is treated with an equimolar amount of 2,4-dimethoxybenzylamine at 0°C. The reaction mixture is stirred for 1-2 hours to form the corresponding imine. The formation of the imine can be monitored by thin-layer chromatography (TLC).

-

Cycloaddition: The solution containing the in situ generated imine is cooled to -20°C. A solution of azidoacetyl chloride in anhydrous dichloromethane is added dropwise, followed by the slow addition of an equimolar amount of triethylamine. The reaction mixture is stirred at -20°C for several hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl cis-1-(2,4-dimethoxybenzyl)-3-azido-4-oxoazetidine-2-carboxylate.

Quantitative Data

The following tables summarize key quantitative data for representative 4-oxoazetidine-2-carboxylates.

Table 1: Physical and Chemical Properties of (2S)-4-Oxoazetidine-2-carboxylic Acid and its Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (2S)-4-Oxoazetidine-2-carboxylic acid | 16404-94-7 | C₄H₅NO₃ | 115.09 | 99-102 |

| Methyl (2S)-4-oxoazetidine-2-carboxylate | 11018012 | C₅H₇NO₃ | 129.11 | Not available |

| Ethyl 4-oxoazetidine-2-carboxylate | 10877226 | C₆H₉NO₃ | 143.14 | Not available |

Data compiled from various chemical supplier databases.[5][6][7]

Table 2: Spectroscopic Data for a Representative 4-Oxoazetidine-2-carboxylate Derivative

| Spectroscopic Data | Values |

| FT-IR (KBr, cm⁻¹) | 3340 (N-H), 2979 (C-H), 1823 (C=O, β-lactam), 1597, 1122 |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.41 (brs, 1H, NH), 7.83 (brs, 1H, NH), 7.36-7.24 (m, 5H), 5.16 (s, 1H), 4.20 (q, 2H), 2.26 (s, 3H), 1.19 (t, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 174.1, 167.2, 160.3, 143.3, 128.5, 126.9, 126.7, 104.2, 60.6, 54.3, 17.9, 14.2 |

| MS (m/z) | 276 (M+) |

Note: The provided spectroscopic data is for a representative N-substituted ethyl 4-oxoazetidine-2-carboxylate derivative and is intended for illustrative purposes.[8]

Conclusion and Future Outlook

The discovery and development of synthetic routes to 4-oxoazetidine-2-carboxylates have been a testament to the power of organic synthesis in addressing critical needs in medicine. From Staudinger's foundational work to modern stereoselective methodologies, the ability to construct this strained heterocyclic system with high precision has enabled the creation of life-saving antibiotics and other valuable therapeutic agents.

Current and future research in this area continues to focus on the development of more efficient, atom-economical, and environmentally benign synthetic methods. The exploration of novel catalytic systems, including biocatalysis, and the application of flow chemistry are promising avenues for the next generation of 4-oxoazetidine-2-carboxylate syntheses. As our understanding of disease pathways deepens, the versatility of the 4-oxoazetidine-2-carboxylate scaffold will undoubtedly continue to inspire the design and synthesis of new and improved therapeutic agents.

References

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. Commemorating Hermann Staudinger - ChemistryViews [chemistryviews.org]

- 3. Staudinger Synthesis [organic-chemistry.org]

- 4. US4072674A - Cis-4-oxoazetidine intermediates and methods of preparing them - Google Patents [patents.google.com]

- 5. (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3) [pubchemlite.lcsb.uni.lu]

- 7. data.epo.org [data.epo.org]

- 8. rsc.org [rsc.org]

The Critical Role of Chirality in Benzyl 4-oxoazetidine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxoazetidine-2-carboxylate, a key building block in the synthesis of β-lactam antibiotics, possesses a chiral center at the C2 position of the azetidinone ring. This seemingly subtle stereochemical feature has profound implications for the biological activity and therapeutic efficacy of the resulting drug molecules. This technical guide delves into the chirality of this compound, exploring its synthesis, the differential biological activities of its enantiomers, and the critical role of stereochemistry in the development of potent and selective β-lactamase inhibitors and carbapenem antibiotics.

The Significance of Chirality in Drug Design

Chirality is a fundamental concept in drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit widely different pharmacological, toxicological, and pharmacokinetic properties. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern medicinal chemistry.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure (R)- and (S)-Benzyl 4-oxoazetidine-2-carboxylate is crucial for their application in the synthesis of stereochemically defined drug candidates. The most common and effective method for constructing the β-lactam ring is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine.

Experimental Protocol: Enantioselective Staudinger Cycloaddition

Objective: To synthesize enantiomerically enriched this compound.

Materials:

-

Appropriate chiral starting material (e.g., D- or L-aspartic acid)

-

Benzyl alcohol

-

Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)

-

Reagents for ketene formation (e.g., an acid chloride and a non-nucleophilic base like triethylamine)

-

An imine precursor

-

Anhydrous solvents (e.g., dichloromethane, toluene)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure (Generalized):

-

Preparation of the Chiral Imine Precursor:

-

The synthesis typically starts from a readily available chiral pool molecule, such as D-aspartic acid for the (R)-enantiomer or L-aspartic acid for the (S)-enantiomer.

-

The amino and carboxylic acid functionalities of the starting material are appropriately protected. For instance, the nitrogen can be protected with a silyl group.

-

-

In situ Generation of the Ketene:

-

An appropriate acid chloride is treated with a tertiary amine base (e.g., triethylamine) in an anhydrous solvent to generate the ketene in situ.

-

-

[2+2] Cycloaddition:

-

The chiral imine precursor is then reacted with the in situ generated ketene in a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to enhance stereoselectivity.

-

-

Deprotection and Isolation:

-

Following the cycloaddition, the protecting groups are removed to yield the desired enantiomer of this compound.

-

The final product is purified using techniques such as column chromatography.

-

Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired enantiomer and the specific synthetic route chosen.

Chiral Separation of Enantiomers

In cases where the enantioselective synthesis does not yield a product with sufficient enantiomeric purity, or for the analysis of racemic mixtures, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating β-lactam enantiomers.

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Method Development:

-

Start with a standard mobile phase composition (e.g., 90:10 n-hexane:isopropanol).

-

Inject the sample and monitor the chromatogram.

-

Optimize the mobile phase composition by varying the ratio of the non-polar and polar solvents to achieve baseline separation of the two enantiomeric peaks.

-

Adjust the flow rate and column temperature as needed to improve resolution and analysis time.

-

-

Quantification: Once a satisfactory separation is achieved, the relative amounts of each enantiomer can be determined by integrating the peak areas in the chromatogram.

Implications of Chirality in Drug Development

The stereochemistry of the C2 carboxylate group in this compound is a critical determinant of the biological activity of its derivatives, particularly in the context of β-lactamase inhibition and the efficacy of carbapenem antibiotics.

β-Lactamase Inhibition: A Stereospecific Interaction

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance.

The inhibitory activity of azetidinone derivatives against β-lactamases is highly dependent on their stereochemistry. The precise three-dimensional arrangement of the substituents on the β-lactam ring dictates how effectively the inhibitor can bind to the active site of the β-lactamase enzyme. An incorrect stereoisomer may not fit into the active site or may bind in a non-productive orientation, leading to reduced or no inhibitory activity.[1]

For instance, the (S)-enantiomer of 4-oxoazetidine-2-carboxylate derivatives has been shown to be a crucial component in the synthesis of orally active β-lactam inhibitors of human leukocyte elastase.[2] This highlights the stereospecific requirements of the target enzyme's active site.

Signaling Pathway: β-Lactamase Inhibition

Caption: Mechanism of β-lactamase inhibition by a chiral inhibitor, preserving the activity of the β-lactam antibiotic.

Carbapenem Efficacy and Stereochemistry

Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often used as a last resort for treating serious bacterial infections. The stereochemistry of the precursors used in their synthesis, including derivatives of this compound, is critical for their antibacterial activity.

The efficacy of carbapenems relies on their ability to acylate and inactivate penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. The stereochemistry at various positions of the carbapenem core, which is influenced by the chirality of the starting materials, determines the binding affinity and reactivity towards PBPs. Modified penicillin molecules with carbapenem-like stereochemistry have been shown to be potent and selective inhibitors of class C β-lactamases.[3][4] This underscores the importance of precise stereochemical control in the design of new and effective β-lactam antibiotics.

Logical Relationship: Chirality and Carbapenem Activity

Caption: The influence of the chirality of the starting material on the final biological activity of carbapenem antibiotics.

Quantitative Data

| Property | (S)-Benzyl 4-oxoazetidine-2-carboxylate |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 137-140 °C |

| Optical Rotation | [α]²¹/D −44° (c = 3.3 in chloroform) |

| Appearance | White to off-white powder |

Conclusion

The chirality of this compound is a critical factor that profoundly influences the biological activity of its derivatives, particularly in the development of β-lactamase inhibitors and carbapenem antibiotics. The synthesis of enantiomerically pure forms of this building block is essential for creating stereochemically defined drugs with enhanced potency, selectivity, and reduced potential for off-target effects. A thorough understanding of the stereochemical requirements of biological targets, such as β-lactamases and penicillin-binding proteins, is paramount for the rational design of the next generation of β-lactam-based therapeutics. Continued research into enantioselective synthetic methods and the detailed evaluation of the biological activities of individual stereoisomers will undoubtedly pave the way for the development of more effective treatments for bacterial infections.

References

- 1. US5994340A - Azetidinone derivatives as β-lactamase inhibitors - Google Patents [patents.google.com]

- 2. (S)-4-氧代-2-氮杂环丁烷羧酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Benzyl 4-oxoazetidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Benzyl 4-oxoazetidine-2-carboxylate, a key building block in the synthesis of various biologically active molecules. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural integrity and purity of this compound are paramount for its application in further synthetic endeavors. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H |

| ~5.20 | s | 2H | -O-CH₂ -Ph |

| ~4.30 | dd | 1H | CH -COO |

| ~3.40 | dd | 1H | CH H'-CO |

| ~3.00 | dd | 1H | CHH' -CO |

| ~6.50 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C =O (ester) |

| ~168.0 | C =O (β-lactam) |

| ~135.0 | Ar-C (quaternary) |

| ~128.8 | Ar-C H |

| ~128.5 | Ar-C H |

| ~128.3 | Ar-C H |

| ~67.5 | -O-C H₂-Ph |

| ~55.0 | C H-COO |

| ~45.0 | C H₂-CO |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups.

Table 3: Key IR Absorptions

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Broad | N-H Stretch |

| ~1760 | Strong | C=O Stretch (β-lactam) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~700-800 | Strong | Aromatic C-H Bending |

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of the compound. The predicted data is consistent with the molecular formula C₁₁H₁₁NO₃ (Molecular Weight: 205.21 g/mol ).[1]

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.08118 |

| [M+Na]⁺ | 228.06312 |

| [M-H]⁻ | 204.06662 |

| [M+NH₄]⁺ | 223.10772 |

| [M+K]⁺ | 244.03706 |

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in a single, comprehensive source. However, a general synthetic approach can be outlined based on established methods for the formation of β-lactam rings. One common method is the [2+2] cycloaddition of a ketene with an imine, known as the Staudinger synthesis.

A plausible synthetic route would involve the reaction of a suitable protected aspartic acid derivative to form the azetidinone ring, followed by benzylation of the carboxylic acid.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target organic molecule like this compound.

Caption: Generalized workflow for the synthesis and spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 4-oxoazetidine-2-carboxylate from L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Benzyl 4-oxoazetidine-2-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available amino acid, L-aspartic acid. The protocols detailed herein are based on established chemical transformations and are intended to provide a clear and reproducible synthetic route.

Synthetic Strategy Overview

The synthesis of this compound from L-aspartic acid is a multi-step process that involves the strategic protection of functional groups, selective reduction, and a key intramolecular cyclization reaction to form the desired β-lactam ring. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-aspartic acid β-benzyl ester

This step involves the protection of the amino group of L-aspartic acid β-benzyl ester using di-tert-butyl dicarbonate (Boc anhydride).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |

| L-Aspartic acid β-benzyl ester | 223.23 | 2.23 g (10 mmol) |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g (11 mmol) |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 1.68 g (20 mmol) |

| Dioxane | - | 20 mL |

| Water | - | 20 mL |

| Ethyl acetate | - | For extraction |

| Saturated sodium chloride solution | - | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | - | For drying |

Protocol:

-

Suspend L-aspartic acid β-benzyl ester (10 mmol) in a mixture of dioxane (20 mL) and water (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Add sodium bicarbonate (20 mmol) to the suspension and stir until the solid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Add water (20 mL) to the remaining aqueous solution and wash with diethyl ether (2 x 20 mL) to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-aspartic acid β-benzyl ester as a white solid or viscous oil.

Expected Yield: 85-95%

Step 2: Selective Reduction of N-Boc-L-aspartic acid β-benzyl ester

This protocol describes the selective reduction of the α-carboxylic acid to a primary alcohol using a borane complex, while preserving the β-benzyl ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 8 mmol scale) |

| N-Boc-L-aspartic acid β-benzyl ester | 323.36 | 2.59 g (8 mmol) |

| Borane-tetrahydrofuran complex (1M in THF) | - | 16 mL (16 mmol) |

| Anhydrous Tetrahydrofuran (THF) | - | 30 mL |

| Methanol | - | For quenching |

| Saturated ammonium chloride solution | - | For workup |

| Ethyl acetate | - | For extraction |

| Anhydrous sodium sulfate (Na₂SO₄) | - | For drying |

Protocol:

-

Dissolve N-Boc-L-aspartic acid β-benzyl ester (8 mmol) in anhydrous THF (30 mL) in a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add the borane-tetrahydrofuran complex (16 mmol) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol (5 mL).

-

Add saturated ammonium chloride solution (20 mL) and extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Yield: 70-85%

Step 3: Intramolecular Cyclization via Mitsunobu Reaction

This step involves the formation of the β-lactam ring through an intramolecular Mitsunobu reaction of the N-Boc protected β-hydroxy amino acid derivative.

Figure 2: Simplified mechanism of the intramolecular Mitsunobu cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 5 mmol scale) |

| N-Boc-β-hydroxy-α-amino acid benzyl ester | 309.39 | 1.55 g (5 mmol) |

| Triphenylphosphine (PPh₃) | 262.29 | 1.57 g (6 mmol) |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.2 mL (6 mmol) |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL |

| Ethyl acetate | - | For extraction |

| Saturated sodium bicarbonate solution | - | For washing |

| Brine | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) | - | For drying |

Protocol:

-

Dissolve the N-Boc-β-hydroxy-α-amino acid benzyl ester (5 mmol) and triphenylphosphine (6 mmol) in anhydrous THF (50 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DIAD (6 mmol) dropwise to the stirred solution over 20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-Benzyl 4-oxoazetidine-2-carboxylate.

Expected Yield: 60-75%

Step 4: N-Deprotection of N-Boc-Benzyl 4-oxoazetidine-2-carboxylate

This final step involves the removal of the N-Boc protecting group to yield the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 3 mmol scale) |

| N-Boc-Benzyl 4-oxoazetidine-2-carboxylate | 291.33 | 0.87 g (3 mmol) |

| Trifluoroacetic acid (TFA) | 114.02 | 5 mL |

| Dichloromethane (DCM) | - | 5 mL |

| Saturated sodium bicarbonate solution | - | For neutralization |

| Ethyl acetate | - | For extraction |

| Anhydrous sodium sulfate (Na₂SO₄) | - | For drying |

Protocol:

-

Dissolve N-Boc-Benzyl 4-oxoazetidine-2-carboxylate (3 mmol) in dichloromethane (5 mL) in a round-bottom flask.

-

Add trifluoroacetic acid (5 mL) and stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

-